molecular formula C12H12ClN3OS2 B2827991 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-78-4

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2827991
CAS No.: 393566-78-4
M. Wt: 313.82
InChI Key: MNYZFRRXGWMLRZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at position 5 and a benzamide moiety with a para-chloro substituent.

Properties

IUPAC Name

4-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZFRRXGWMLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 5-(propylthio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the benzamide can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to derivatives with analogous substitutions on the thiadiazole ring or benzamide moiety. Key compounds are summarized below:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Compound Name Substituents on Thiadiazole Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Findings Reference
This compound 5-(propylthio) 4-Cl C₁₁H₁₁ClN₃OS₂ 313.85 Hypothesized enhanced lipophilicity and antimicrobial potential (theoretical)
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(ethylsulfanyl) 4-Cl C₁₁H₁₀ClN₃OS₂ 299.80 Demonstrated moderate antimicrobial activity; shorter chain reduces steric bulk
4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (LHH-19) 5-(4-fluorophenyl) 4-Cl C₁₅H₁₀ClFN₃OS 337.78 Exhibited strong binding to DHFR (ΔG = −9.0 kcal/mol); fluorophenyl enhances enzyme inhibition
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide 5-(3-nitrophenyl) 4-Cl C₁₅H₁₀ClN₄O₃S 364.79 Notable activity against P. aeruginosa; nitro group improves electron-withdrawing effects
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 5-(pyridin-2-yl) 4-F C₁₄H₁₀FN₃OS 295.31 Lower molecular weight and polar pyridine group may reduce membrane permeability

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound (MW 313.85) is heavier than ethylsulfanyl analogs (299.80 g/mol) but lighter than nitrophenyl derivatives (364.79 g/mol). Its higher lipophilicity (logP ≈ 3.2, predicted) may enhance membrane permeability compared to polar pyridine-containing analogs .
  • Spectral Characteristics :
    Similar to other benzamide-thiadiazoles, the target compound is expected to show IR peaks for N-H (~3250 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹), consistent with reported analogs .

Pharmacological Potential

  • Antimicrobial Activity :
    Propylthio derivatives are hypothesized to exhibit broad-spectrum activity based on the efficacy of methylthio analogs against Bacillus anthracis and E. coli . The chloro substituent may further enhance Gram-negative targeting .
  • Enzyme Inhibition : Thiadiazoles with sulfur-containing substituents (e.g., propylthio) show promise as dihydrofolate reductase (DHFR) inhibitors, comparable to LHH-19’s ΔG value of −9.0 kcal/mol .

Q & A

Q. Optimization tips :

  • Use polar aprotic solvents (DMF, DCM) for better solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .
  • Purify via recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Basic: Which analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 7.38–8.60 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (e.g., orthorhombic P2₁2₁2₁ space group) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 325.81 for C₁₄H₁₆ClN₃O₂S) .

Advanced: How can researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

Answer:
Contradictions often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based assays) .
  • Structural modifications : Substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) alter lipophilicity and target binding .

Q. Methodological solutions :

  • Standardize assays using identical cell lines and controls.
  • Perform dose-response curves with triplicate measurements.
  • Use computational docking to rationalize activity differences (e.g., fluorine’s electron-withdrawing effects) .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lipoxygenase or kinases) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for electron-withdrawing groups) to predict bioactivity .

Example : Docking of 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide into lipoxygenase revealed hydrogen bonds with Arg101 and hydrophobic interactions with Leu298 .

Basic: What are the key structural features of this compound that influence its reactivity and bioactivity?

Answer:

  • Thiadiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites.
  • Benzamide core : Provides rigidity and hydrogen-bonding capacity via the amide group.
  • Propylthio group : Increases lipophilicity, improving membrane permeability .

Thermal stability : DSC shows decomposition above 200°C, critical for storage .

Advanced: How to design experiments to elucidate the mechanism of action, such as enzyme inhibition or receptor interaction?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., lipoxygenase) using spectrophotometric methods .
  • Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement.
  • X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes .

Case study : For kinase inhibition, combine ATP-competitive assays with Western blotting to monitor phosphorylation levels .

Advanced: What methodologies are effective in establishing structure-activity relationships (SAR) for thiadiazol-2-yl benzamide derivatives?

Answer:

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents to activity.
  • Crystal structure mining : Compare binding modes of analogs using PDB data .

Example : Replacing chlorine with fluorine increased IC₅₀ from 0.37 µM to 0.73 µM in A549 cells due to enhanced electron-withdrawing effects .

Basic: What are common byproducts formed during synthesis, and how can they be identified and minimized?

Answer:

  • Byproducts : Unsubstituted thiadiazoles, oxidized sulfides, or incomplete amide couplings.
  • Identification : Use LC-MS or ¹H NMR to detect peaks at δ 2.5–3.5 ppm (alkyl sulfides) .
  • Mitigation :
    • Optimize reaction time and temperature to prevent over-oxidation.
    • Use anhydrous conditions to avoid hydrolysis of intermediates .
    • Purify via silica gel chromatography with hexane/ethyl acetate gradients .

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